Methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
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Overview
Description
7-Deoxy-10-hydroxyloganetin is a natural product belonging to the iridoid family of compounds. It is derived from the seeds of Strychnos nux-vomica and has a molecular formula of C11H16O5 with a molecular weight of 228.24 g/mol . This compound is known for its potential biological activities and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Deoxy-10-hydroxyloganetin can be synthesized from loganetin through a series of chemical reactions. The synthetic route involves the reduction of loganetin followed by hydroxylation to introduce the hydroxy group at the 10th position . The reaction conditions typically involve the use of reducing agents such as sodium borohydride and hydroxylating agents like hydrogen peroxide under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 7-Deoxy-10-hydroxyloganetin involves the extraction and purification from the seeds of Strychnos nux-vomica. The seeds are subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate. The extract is then purified using chromatographic techniques to isolate 7-Deoxy-10-hydroxyloganetin.
Chemical Reactions Analysis
Types of Reactions
7-Deoxy-10-hydroxyloganetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of 7-Deoxy-10-hydroxyloganetin with different functional groups, which can be used for further research and development .
Scientific Research Applications
7-Deoxy-10-hydroxyloganetin has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other iridoid compounds.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 7-Deoxy-10-hydroxyloganetin involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting pro-inflammatory cytokines and reactive oxygen species .
Comparison with Similar Compounds
7-Deoxy-10-hydroxyloganetin is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:
Loganetin: The precursor compound from which 7-Deoxy-10-hydroxyloganetin is synthesized.
Deoxyloganin: Another iridoid compound with similar structural features.
Loganin: A related compound with different functional groups and biological activities.
These compounds share similar iridoid structures but differ in their functional groups and biological properties, making 7-Deoxy-10-hydroxyloganetin a unique compound for research and development .
Properties
IUPAC Name |
methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-15-10(13)8-5-16-11(14)9-6(4-12)2-3-7(8)9/h5-7,9,11-12,14H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPQFFMUTWSZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CCC2CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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